molecular formula C19H19N3O6S2 B2413402 Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 887207-90-1

Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2413402
CAS No.: 887207-90-1
M. Wt: 449.5
InChI Key: GTSKCENFICWSBX-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Properties

IUPAC Name

methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-3-28-13-6-4-12(5-7-13)18(24)21-19-22(11-17(23)27-2)15-9-8-14(30(20,25)26)10-16(15)29-19/h4-10H,3,11H2,1-2H3,(H2,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSKCENFICWSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate. Research indicates that compounds with benzothiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, with some exhibiting IC50 values in the low micromolar range .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of specific enzymes involved in cancer progression and metabolic disorders. For example, sulfonamide derivatives have been explored for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease treatments . The sulfonamide moiety in this compound could enhance its inhibitory activity against these enzymes.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The characterization of the compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure and purity.

Anti-inflammatory Properties

Compounds featuring the benzothiazole scaffold have been reported to possess anti-inflammatory properties. Studies suggest that modifications to the benzothiazole structure can result in significant reductions in inflammation markers in vitro and in vivo . The presence of the sulfonamide group is particularly noted for its role in enhancing anti-inflammatory activity.

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of benzothiazole derivatives:

StudyFocusFindings
Anticancer ActivitySignificant cytotoxicity against HeLa cells with IC50 values around 6–7 μM.
Enzyme InhibitionDemonstrated potential as an inhibitor of α-glucosidase and acetylcholinesterase.
Anti-inflammatory EffectsNotable reduction in inflammation markers; compounds showed promise in reducing edema in animal models.

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-Aminobenzothiazole
  • Benzothiazole-2-thiol
  • 6-Methylbenzothiazole

Uniqueness

Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the ethoxybenzoyl and sulfamoyl groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Biological Activity

Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Benzothiazole with a sulfamoyl group
  • Substituents : Ethoxybenzoyl and methyl acetate groups

This unique combination of functional groups may contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

  • Enzyme Inhibition :
    • The sulfamoyl group is known for its role in inhibiting carbonic anhydrase (CA), an enzyme crucial for various physiological processes. Compounds with similar structures have shown high affinity for CA isoforms, indicating that this compound may exhibit similar properties .
  • Antioxidant Activity :
    • Preliminary studies suggest that compounds with the benzothiazole moiety can act as antioxidants. This activity is critical in mitigating oxidative stress-related diseases .
  • Antimicrobial Properties :
    • Analogous compounds have demonstrated significant antimicrobial activity against various pathogens, which may extend to this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionHigh affinity for carbonic anhydrase
AntioxidantSignificant antioxidant activity
AntimicrobialEffective against specific bacterial strains
CytotoxicityLow cytotoxicity in mammalian cell lines

Case Studies and Research Findings

  • Tyrosinase Inhibition :
    • A study investigated the tyrosinase inhibitory effects of related compounds. Results indicated that certain analogs exhibited potent inhibition, suggesting that this compound might also possess similar properties .
  • Antimalarial Activity :
    • Compounds structurally related to benzothiazoles have shown promise in treating malaria. For instance, certain hydrazones demonstrated significant antiplasmodial activity against resistant strains of Plasmodium falciparum, indicating potential applications for this compound in antimalarial therapies .
  • Cytotoxicity Studies :
    • In vitro studies on cell viability have shown that certain derivatives do not exhibit significant cytotoxicity at low concentrations (≤20 µM), making them candidates for further therapeutic exploration without the risk of harming normal cells .

Q & A

Q. What are the optimized synthetic routes for Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Benzothiazole Core Formation : Coupling 2-amino-6-sulfamoylbenzothiazole with 4-ethoxybenzoyl chloride under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .

Esterification : Introducing the methyl acetate group via nucleophilic substitution using methyl bromoacetate in dimethylformamide (DMF) at 60–80°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol improve purity (>95%) .
Critical Factors :

  • Temperature control during acylation prevents side reactions (e.g., hydrolysis of sulfamoyl groups).
  • Solvent choice (e.g., DMF for polar intermediates) ensures solubility and reaction efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substitution patterns (e.g., imino proton at δ 8.2–8.5 ppm, sulfamoyl group at δ 3.1–3.3 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the benzothiazole and ethoxybenzoyl regions .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ at m/z 521.0742) verifies molecular formula (C₂₁H₂₀N₄O₆S₃) .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water, 0.1% TFA) at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain its biological activity, and how can target interactions be studied?

Methodological Answer:

  • Hypothesized Targets :
    • Sulfamoyl Group : Binds to carbonic anhydrase IX (CA IX) via Zn²⁺ coordination, validated by enzyme inhibition assays (IC₅₀ ~ 0.8 µM) .
    • Benzothiazole Core : Interacts with DNA topoisomerase II, assessed via plasmid relaxation assays .
  • Experimental Approaches :
    • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3TT3 for CA IX) to predict binding poses .
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., K_D ~ 120 nM for CA IX) .

Q. How can computational modeling optimize its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME assess:
    • Lipophilicity (LogP) : Current LogP = 2.8 (moderate permeability; ideal range: 1–3) .
    • CYP450 Inhibition : Risk of CYP3A4 inhibition requires structural tweaks (e.g., replacing ethoxy with methoxy) .
  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) optimize electron distribution for redox stability .

Q. How do contradictory bioactivity results arise across assays, and how can they be resolved?

Methodological Answer: Case Study : Discrepancies in anticancer activity (IC₅₀ = 2 µM in MCF-7 vs. 12 µM in HeLa):

  • Root Causes :
    • Cell Line Variability : Differences in CA IX expression levels (MCF-7: high; HeLa: low) .
    • Assay Conditions : Serum proteins in media may sequester the compound, reducing bioavailability .
  • Resolution Strategies :
    • Dose-Response Synergy Studies : Combine with cisplatin to enhance potency in resistant lines .
    • Metabolomic Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed acetate derivative) .

Q. What methodologies assess environmental impact and degradation pathways?

Methodological Answer:

  • Biodegradation Studies :
    • OECD 301D Test : Aerobic degradation in sludge shows 40% mineralization in 28 days, indicating moderate persistence .
    • Photolysis : UV-Vis irradiation (λ = 254 nm) cleaves the imino bond, forming sulfonic acid derivatives .
  • Ecototoxicity :
    • Daphnia magna Acute Toxicity : 48h EC₅₀ = 8.2 mg/L, requiring wastewater treatment to reduce concentrations below 0.1 mg/L .

Q. How can chemical stability under physiological conditions be improved?

Methodological Answer:

  • Problem : Ester hydrolysis in plasma (t₁/₂ = 2.1 h) limits bioavailability .
  • Solutions :
    • Prodrug Design : Replace methyl ester with pivaloyloxymethyl (POM) group to resist esterases .
    • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles extend in vivo half-life to 8.5 h .

Q. What strategies validate its selectivity against off-target enzymes?

Methodological Answer:

  • Pan-Assay Interference Compounds (PAINS) Screening :
    • Rule out aggregation artifacts via dynamic light scattering (DLS) at 10 µM .
  • Selectivity Profiling :
    • Kinobeads® Technology : Incubate with human kinase lysates; LC-MS/MS identifies non-specific binding to ABL1 kinase .
    • CRISPR-Cas9 Knockout Models : Confirm on-target effects (e.g., CA IX KO reverses cytotoxicity in hypoxic cells) .

Q. How do structural modifications influence its antimicrobial activity?

Methodological Answer:

  • SAR Studies :
    • Sulfamoyl Replacement : Replacing -SO₂NH₂ with -SO₂Me reduces E. coli inhibition (MIC from 4 µg/mL to >128 µg/mL) .
    • Ethoxybenzoyl Substitution : Fluorinated analogs (e.g., 4-fluoroethoxy) enhance penetration into biofilms .
  • Resistance Mitigation :
    • Efflux Pump Inhibitors : Combine with phenylalanine-arginine β-naphthylamide (PAβN) to reduce MIC 4-fold .

Q. What advanced models predict its metabolic fate in humans?

Methodological Answer:

  • In Vitro Models :
    • Liver Microsomes : CYP2C9 mediates demethylation (major metabolite: carboxylic acid derivative) .
  • In Silico Tools :
    • Simcyp® Simulator : Predicts 23% oral bioavailability due to first-pass metabolism .
  • Toxicogenomics :
    • RNA-Seq : HepG2 cells treated at IC₁₀ show upregulation of NRF2-mediated oxidative stress pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.